2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine
Description
Properties
Molecular Formula |
C₈H₁₃D₄NO |
|---|---|
Molecular Weight |
147.25 |
Synonyms |
4-(3-Hydroxypropyl)piperidine-d4; 4-Piperidinepropanol-d4; 3-(4-Piperidinyl)-1-propanol-d4; 3-(4-Piperidinyl)propanol-d4; |
Origin of Product |
United States |
Synthetic Pathways and Deuterium Labeling Strategies
Retrosynthetic Analysis of 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine
Retrosynthetic analysis of the target molecule reveals two primary disconnections. The first disconnection is at the C4-position of the piperidine (B6355638) ring, separating the deuterated piperidine core from the 3-hydroxypropyl side chain. This suggests an alkylation or a related carbon-carbon bond-forming reaction as a key step in the forward synthesis.
The second critical disconnection involves the introduction of the four deuterium (B1214612) atoms at the 2 and 6 positions of the piperidine ring. This can be envisioned to occur either on a pre-formed piperidine ring or by constructing the ring from deuterated precursors. A common precursor for the deuterated piperidine core is a suitably substituted pyridine (B92270), which can undergo reduction and deuteration.
A plausible retrosynthetic pathway is outlined below:
Image for illustrative purposes only and does not represent an actual molecule.This analysis highlights the need for robust methods for both selective deuteration and the subsequent attachment of the side chain.
Methodologies for Deuteration at the Piperidine Ring (2,2,6,6-positions)
Achieving high levels of deuterium incorporation specifically at the 2,2,6,6-positions of the piperidine ring is a significant challenge. Several methodologies have been developed to address this, each with its own advantages and limitations.
One of the most direct methods for deuterating the piperidine ring is the catalytic hydrogenation of a corresponding pyridine precursor using deuterium gas (D₂). researchgate.netacs.orgnih.gov This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). chemicalbook.comgatech.edu
The choice of catalyst and reaction conditions, including pressure and temperature, is crucial for achieving high yields and deuterium incorporation. nih.govgatech.edu Acidic conditions can facilitate the reduction of the pyridine ring by forming the pyridinium (B92312) ion, which is more susceptible to hydrogenation. acs.orgnih.gov However, acid-free conditions are often preferred to minimize waste and potential side reactions. acs.org
| Catalyst | Conditions | Deuterium Source | Comments |
| Pd/C | H₂ gas, elevated temperature and pressure | D₂ gas can be substituted for H₂ | A common and effective catalyst for pyridine hydrogenation. chemicalbook.com |
| PtO₂ (Adams' catalyst) | D₂ gas, often in an acidic solvent like acetic acid | D₂ gas | Can be used under high pressure for complete saturation. gatech.edu |
| Rh/C | Ambient temperature and pressure | Electrochemical hydrogenation | Offers a milder alternative to traditional high-pressure methods. acs.org |
| Cobalt on Titania | Acid-free conditions, water as solvent | D₂ gas can be used | Demonstrates good activity and selectivity. researchgate.net |
This table presents a summary of catalysts and conditions for the catalytic hydrogenation of pyridines, which can be adapted for deuteration by using D₂ gas.
Base-catalyzed hydrogen-deuterium exchange reactions offer an alternative route for deuteration. This method involves treating a piperidine derivative with a strong base in the presence of a deuterium source, such as deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD). The base abstracts the protons alpha to the nitrogen atom, and the resulting carbanion is then quenched with a deuterium source.
While conceptually straightforward, this method can suffer from incomplete deuteration and potential side reactions. The steric hindrance around the 2 and 6 positions in some piperidine derivatives can also affect the efficiency of the exchange.
A more controlled approach to ensure specific deuteration is to construct the piperidine ring from precursors that already contain the deuterium atoms. This strategy provides precise control over the location of the isotopic labels.
Introduction of the 3-Hydroxypropyl Side Chain
Once the 2,2,6,6-deuterated piperidine core is synthesized, the next critical step is the introduction of the 3-hydroxypropyl side chain at the 4-position.
A common strategy for attaching the side chain is through the alkylation of a 4-lithiated or 4-Grignard reagent derivative of the deuterated piperidine with a suitable three-carbon electrophile. For example, reaction with a protected 3-halopropanol or an epoxide followed by deprotection can yield the desired product.
Alternatively, a precursor with a functional group at the 4-position that can be converted to the 3-hydroxypropyl side chain can be utilized. For instance, a 4-carboxaldehyde or 4-ester group on the deuterated piperidine ring could be subjected to a Wittig-type reaction or a Grignard addition with a two-carbon nucleophile, followed by reduction or hydrolysis to generate the 3-hydroxypropyl group.
Another approach involves the Michael addition of a suitable nucleophile to a 4-substituted piperidine precursor that contains an α,β-unsaturated system. youtube.com Subsequent functional group transformations can then lead to the final product.
Purification and Isolation Techniques for Deuterated Products
The purification and isolation of the final deuterated product are critical steps to ensure its chemical and isotopic purity. moravek.com Impurities could interfere with subsequent analyses or applications. A combination of standard and specialized techniques is employed.
Standard Purification Methods:
Chromatography: This is the most common and versatile technique.
Column Chromatography: Utilizes a stationary phase like silica (B1680970) gel or alumina (B75360) to separate compounds based on their polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is often used for final purification and purity analysis. Reversed-phase HPLC is particularly common for polar compounds. moravek.comnih.gov
Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.
Distillation: For liquid compounds, distillation can be used to separate components based on differences in boiling points.
Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. iaea.org
Analysis of Purity and Isotopic Enrichment:
After purification, the identity, chemical purity, and isotopic enrichment of this compound must be confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the structure of the molecule and to quantify the degree of deuteration by observing the reduction in the intensity of signals corresponding to the deuterated positions. nih.govsoton.ac.uk ²H NMR can directly observe the deuterium nuclei, providing information about their chemical environment. nih.govresearchgate.net
Mass Spectrometry (MS): This technique is essential for confirming the molecular weight of the deuterated compound and determining the level of isotopic incorporation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement. nih.govnih.gov
Combined Techniques (e.g., LC-MS): Coupling HPLC with mass spectrometry allows for the separation of the sample components and their immediate analysis by MS, providing purity and identity information simultaneously. nih.gov
The successful synthesis and purification of this compound relies on a careful selection of synthetic methods that allow for precise deuterium incorporation and stereochemical control, followed by rigorous purification and analytical characterization.
Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Integration and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated compounds, specific NMR techniques are employed to verify the successful and site-specific incorporation of deuterium atoms. nih.gov
Deuterium NMR (²H or D NMR) is a specialized technique that directly observes the deuterium nucleus. It is particularly valuable for analyzing highly enriched compounds where proton signals at the labeling sites are absent. sigmaaldrich.com For 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine, the ²H NMR spectrum would be expected to show a distinct signal corresponding to the four equivalent deuterium atoms attached to carbons 2 and 6 of the piperidine (B6355638) ring. The chemical shift of this signal provides direct evidence of the deuterium atoms in their intended chemical environment. The experiment is typically conducted in a non-deuterated solvent to avoid overwhelming solvent signals. sigmaaldrich.com
Hypothetical ²H NMR Data for this compound Note: Data is illustrative of expected results.
| Position | Expected Chemical Shift (δ) in ppm | Integration | Description |
|---|---|---|---|
| 2, 6 | ~2.5 - 2.7 | 4D | Signal corresponding to the four deuterium atoms on the piperidine ring adjacent to the nitrogen atom. |
While ²H NMR confirms the presence of deuterium, Proton NMR (¹H NMR) is used to confirm the absence of protons at the labeled positions. nih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions of the piperidine ring would be expected to be absent or significantly reduced to a level consistent with the isotopic purity of the material. The remaining protons of the molecule, including those on the piperidine ring at positions 3, 4, and 5, and those on the 3-hydroxypropyl side chain, would produce their characteristic signals. The use of a deuterated solvent is standard practice to prevent large solvent peaks from obscuring the analyte signals. simsonpharma.com
Hypothetical ¹H NMR Data for this compound in CDCl₃ Note: Data is illustrative of expected results.
| Position | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
|---|---|---|---|
| 2, 6 (residual protons) | ~2.6 | s (broad) | <0.04H |
| 3, 5 (axial) | ~1.2 | m | 2H |
| 3, 5 (equatorial) | ~1.8 | m | 2H |
| 4 | ~1.4 | m | 1H |
| Side Chain -CH₂- | ~1.5 | m | 2H |
| Side Chain -CH₂- | ~1.6 | m | 2H |
| Side Chain -CH₂OH | ~3.7 | t | 2H |
Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of the molecule. The presence of deuterium atoms has a distinct effect on the signals of the carbons to which they are attached. For this compound, the signals for C2 and C6 would be expected to appear as multiplets (typically a triplet due to C-D coupling) and may be shifted slightly upfield compared to their non-deuterated counterparts due to the isotope effect. This provides definitive confirmation of the deuteration positions.
Hypothetical ¹³C NMR Data Comparison Note: Data is illustrative of expected results.
| Carbon Position | Expected Shift (δ) in Non-Deuterated Analog (ppm) | Expected Shift (δ) and Multiplicity in d4-Analog (ppm) |
|---|---|---|
| C2, C6 | ~47 | ~46.5 (t) |
| C3, C5 | ~27 | ~27 (s) |
| C4 | ~33 | ~33 (s) |
| Side Chain -CH₂- | ~38 | ~38 (s) |
| Side Chain -CH₂- | ~30 | ~30 (s) |
| Side Chain -CH₂OH | ~63 | ~63 (s) |
Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, it is essential for confirming the correct molecular weight and for quantifying the isotopic enrichment. rsc.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov By comparing the experimentally measured accurate mass of this compound with its calculated theoretical mass, one can confirm the successful incorporation of the four deuterium atoms. The increased mass compared to the unlabeled analog is a primary indicator of successful deuteration. nih.gov
Theoretical Mass Comparison via HRMS Note: Masses are calculated for the protonated species [M+H]⁺.
| Compound | Formula | Theoretical Exact Mass [M+H]⁺ |
|---|---|---|
| 4-(3-Hydroxypropyl)piperidine | C₈H₁₈NO⁺ | 144.1383 |
| This compound | C₈H₁₄D₄NO⁺ | 148.1634 |
Isotope Ratio Mass Spectrometry (IRMS) is a technique used to measure the relative abundance of isotopes in a sample with very high precision. youtube.com In the context of synthesized deuterated compounds, mass spectrometry is used to analyze the distribution of isotopologues—molecules that differ only in their isotopic composition. nih.gov By measuring the relative intensities of the ion signals for the unlabeled (d₀), singly deuterated (d₁), doubly deuterated (d₂), and so on, up to the fully labeled (d₄) species, the isotopic purity can be accurately calculated. researchgate.net For a high-quality standard, the signal for the d₄ isotopologue should be overwhelmingly the most abundant.
Hypothetical Isotopologue Distribution and Purity Calculation Note: Data is illustrative of expected results for a high-purity sample.
| Isotopologue | Description | Relative Abundance (%) |
|---|---|---|
| d₀ | No deuterium atoms | 0.1 |
| d₁ | One deuterium atom | 0.2 |
| d₂ | Two deuterium atoms | 0.5 |
| d₃ | Three deuterium atoms | 1.2 |
| d₄ | Four deuterium atoms | 98.0 |
| Isotopic Purity | Calculated % d₄ | 98.0% |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography, a cornerstone of analytical chemistry, offers a suite of techniques capable of separating, identifying, and quantifying the components of a mixture. For a compound like this compound, gas and liquid chromatography are the principal methods employed for purity assessment and the separation of potential isomers.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that piperidine has a boiling point of 106°C and is amenable to GC analysis, its derivatives, including this compound, can also be analyzed using this method, often with derivatization to enhance volatility and thermal stability. google.com
Purity Assessment: Headspace gas chromatography (GC-HS) is a particularly suitable technique for the determination of residual solvents and other volatile impurities in the final product. chromforum.org For the analysis of the primary compound, a capillary GC coupled with a mass spectrometer (GC-MS) is the method of choice. The mass spectrometer allows for the confirmation of the molecular weight and the isotopic enrichment of the deuterated compound. nih.gov
Typical GC-MS Parameters: A hypothetical GC-MS method for the analysis of this compound could involve the following parameters:
| Parameter | Value/Type |
| Column | (5% Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Detection Mode | Selected Ion Monitoring (SIM) or full scan |
This table presents a hypothetical set of parameters and would require optimization for the specific compound and instrumentation.
In SIM mode, ions specific to the deuterated compound and its potential non-deuterated counterpart would be monitored to ensure isotopic purity.
Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov
Purity Assessment and Isomer Separation: RP-HPLC can effectively separate the target compound from non-polar and moderately polar impurities. The use of a high-resolution column can also aid in the separation of closely related structural isomers. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides an additional layer of specificity, allowing for the accurate determination of the molecular weight and confirmation of the isotopic labeling. nih.govnih.gov In some cases, pre-column derivatization with a UV-active agent can be employed to enhance detection by a UV detector. nih.gov
Illustrative RP-HPLC Method Parameters:
| Parameter | Value/Type |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.govresearchgate.net |
| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid nih.gov |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30 °C nih.gov |
| Detector | UV at 210 nm (if derivatized) or Mass Spectrometer (ESI+) |
This table provides an illustrative example of RP-HPLC parameters; actual conditions may vary and require optimization.
The use of a charged aerosol detector (CAD) can be an alternative for compounds lacking a strong UV chromophore. researchgate.net
The presence of a substituent at the C4 position of the piperidine ring in this compound does not in itself create a chiral center. However, if the synthesis of the precursor molecule or subsequent modifications introduce chirality, for instance through the formation of stereoisomers at other positions on the piperidine ring or the side chain, then chiral chromatography would be necessary to separate and quantify the enantiomers or diastereomers. nih.govrsc.orgrsc.orgnih.gov
Applicability: The potential for stereoisomerism in substituted piperidines is well-documented. rsc.orgrsc.orgnih.gov For a 4-substituted piperidine, conformational isomers (chair and boat) exist, but these interconvert rapidly at room temperature. nih.gov True stereoisomers would arise if other chiral centers are present in the molecule. Assuming a synthesis might lead to a racemic mixture of a chiral precursor, chiral HPLC would be essential for stereoisomeric purity assessment.
Chiral HPLC Methodologies: Chiral stationary phases (CSPs) are used to achieve separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives.
Hypothetical Chiral HPLC Parameters:
| Parameter | Value/Type |
| Column | Chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV or Mass Spectrometer |
This table outlines hypothetical parameters for chiral separation, which would need to be developed and validated for the specific stereoisomers .
The selection of the appropriate chiral column and mobile phase is critical and often requires screening of various conditions to achieve optimal separation.
Applications in Mechanistic Organic Chemistry
Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIE)
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By comparing the reaction rates of the deuterated and non-deuterated forms of a molecule, chemists can gain insights into the rate-determining step and the nature of the transition state. princeton.edu
Primary and Secondary Isotope Effects in Piperidine (B6355638) Ring Transformations
In reactions where a C-H bond at the 2 or 6 position of the piperidine ring is broken in the rate-determining step, a primary kinetic isotope effect would be observed with 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine. The greater mass of deuterium compared to protium (B1232500) results in a lower zero-point energy for the C-D bond, requiring more energy to break and thus leading to a slower reaction rate.
More commonly, this compound would be used to probe secondary kinetic isotope effects. These effects arise when the isotopically labeled bond is not broken but is located at or near the reaction center. wikipedia.org For instance, in reactions involving the nitrogen atom of the piperidine, such as N-alkylation or N-oxidation, the hybridization of the nitrogen and adjacent carbons changes. This change in hybridization affects the vibrational frequencies of the adjacent C-D bonds, leading to a secondary KIE.
| Isotope Effect Type | Description | Expected Observation with this compound |
| Primary KIE | Rate change due to the breaking of a C-D bond in the rate-determining step. | Significant slowing of reactions involving C-H bond cleavage at C2 or C6. |
| Secondary KIE | Rate change due to isotopic substitution at a position adjacent to the reaction center. | Measurable rate changes in reactions at the piperidine nitrogen, reflecting changes in hybridization. |
Hydrogen/Deuterium Transfer Studies
This deuterated piperidine is an excellent substrate for studying hydrogen and deuterium transfer reactions. The specific labeling allows for the unambiguous tracking of the deuterium atoms. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed to monitor the exchange of deuterium with protium from the solvent or other reagents. nih.govnih.gov This can provide information on the accessibility of the C-H/C-D positions and the mechanisms of exchange, which can be catalyzed by acids, bases, or metal complexes. researchgate.net
Investigating Tautomerism and Isomerization Pathways
While the primary structure of this compound does not lend itself to common tautomeric forms like keto-enol tautomerism, the deuteration can be used to study more subtle isomerization processes. For example, in N-substituted derivatives, the rate of nitrogen inversion could potentially be influenced by the presence of deuterium at the adjacent positions.
Furthermore, if the 3-hydroxypropyl side chain were to be modified to a group capable of tautomerism, the deuterated piperidine ring would serve as a stable isotopic label, allowing for the study of the tautomeric equilibrium without interference from exchange at the piperidine ring. The study of tautomerism in related heterocyclic systems has been aided by isotopic labeling and NMR spectroscopy. researchgate.net
Studies on Stereochemical Stability and Racemization Prevention
The introduction of deuterium can have a notable impact on the stereochemical properties of a molecule. nih.gov
Impact of Deuteration on Chirality and Epimerization Rates
If a chiral center were introduced at the C4 position of the piperidine ring, the deuterium atoms at C2 and C6 could influence the rate of epimerization. Epimerization often proceeds through a planar or near-planar intermediate or transition state. The change in hybridization from sp3 to sp2 at an adjacent carbon can be influenced by the presence of deuterium, potentially slowing down the rate of epimerization and enhancing the stereochemical stability of the chiral center. nih.gov Research on related piperidine systems has shown that deuteration can affect the basicity and stereochemical environment of the molecule. nih.govresearchgate.net
Mechanistic Insights into Enolization and Proton Exchange Processes
In derivatives of this compound where a carbonyl group is present, for example, if the hydroxyl group on the side chain is oxidized to a ketone, the deuterium labels at C2 and C6 would be instrumental in studying enolization mechanisms. The rate of enolate formation involves the removal of a proton alpha to the carbonyl. By having deuterium at other positions on the ring, the specific mechanism of proton exchange during enolization can be dissected without ambiguity from exchange at the C2 and C6 positions.
Probing Reaction Intermediates and Transition States
The utility of this compound in mechanistic studies lies primarily in the measurement and interpretation of secondary kinetic isotope effects (SKIEs). wikipedia.org Since the deuterium atoms are not directly involved in bond-breaking or bond-forming events at a distant reaction center (for instance, at the nitrogen atom or the hydroxypropyl side chain), any observed KIE is classified as secondary. princeton.edulibretexts.org These effects, though typically smaller than primary KIEs, provide invaluable insights into changes in hybridization and steric environment at the labeled positions as the reaction progresses from the ground state to the transition state. wikipedia.orgprinceton.edu
A common application for a deuterated piperidine analogue such as this is in the study of reactions at the nitrogen atom, including N-alkylation and N-oxidation. The transition state of these reactions can range from being "early" (reactant-like) to "late" (product-like). The magnitude of the α-secondary kinetic isotope effect (α-SKIE) can help distinguish between these possibilities.
In a hypothetical N-alkylation reaction, the hybridization of the nitrogen atom changes, which in turn influences the adjacent C-D bonds. For instance, in an S\textsubscript{N}2 reaction at the nitrogen, the transition state involves the formation of a new bond to the incoming alkyl group and the partial breaking of the lone pair's "non-bonded" state. This change in coordination at the nitrogen can affect the vibrational frequencies of the C-D bonds at the C2 and C6 positions.
| Reaction Type | Reactant (Isotopologue) | Hypothetical k (s⁻¹) | kH/kD (α-SKIE) | Inferred Transition State Characteristic |
| N-Methylation | 4-(3-Hydroxypropyl)piperidine | 1.2 x 10⁻³ | 1.08 | Significant rehybridization at nitrogen in the transition state, suggesting a more crowded, sp³-like geometry. |
| This compound | 1.11 x 10⁻³ | |||
| N-Oxidation | 4-(3-Hydroxypropyl)piperidine | 5.4 x 10⁻⁴ | 1.03 | Less steric hindrance change at the α-carbons in the transition state compared to N-methylation. |
| This compound | 5.24 x 10⁻⁴ |
This table presents hypothetical data based on established principles of secondary kinetic isotope effects to illustrate the application of this compound in mechanistic studies.
An observed normal α-SKIE (kH/kD > 1) in such a case would suggest a transition state that is more sterically crowded around the α-carbons than the ground state. wikipedia.org Conversely, an inverse α-SKIE (kH/kD < 1) would indicate a less crowded transition state.
In the realm of biochemistry, and specifically in drug metabolism studies, deuterated compounds are instrumental. Cytochrome P450 enzymes, for example, are known to catalyze the oxidation of piperidine rings. nih.gov The use of this compound can help to elucidate the mechanism of such enzymatic reactions.
If a reaction occurs at a site remote from the deuterated positions, such as oxidation of the propyl side chain, any observed KIE would be a remote secondary effect, providing information about conformational changes in the piperidine ring upon binding to the enzyme's active site.
| Enzymatic Reaction | Substrate | Observed Vmax (nmol/min/mg) | kH/kD (Vmax) | Mechanistic Implication |
| Hydroxylation at propyl chain | 4-(3-Hydroxypropyl)piperidine | 25.6 | 1.02 | Minor conformational changes at the piperidine ring in the rate-determining step. |
| This compound | 25.1 | |||
| Piperidine Ring Oxidation | 4-(3-Hydroxypropyl)piperidine | 10.2 | 1.15 | Significant change in hybridization at the α-carbons in the transition state of the oxidation. |
| This compound | 8.87 |
This table contains illustrative data derived from known principles of KIEs in enzymatic reactions. The values are hypothetical and serve to demonstrate the potential use of the specified compound.
A significant KIE in the oxidation of the piperidine ring itself would point towards a mechanism where the geometry around the C2 and C6 positions is altered in the transition state. For instance, the formation of an iminium intermediate would involve a change from sp³ to sp² hybridization at one of the α-carbons, which would be expected to produce a noticeable secondary KIE. wikipedia.org
Role As an Internal Standard in Quantitative Chemical Analysis
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. nist.gov This labeled compound, in this case, 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine, serves as the internal standard. The fundamental principle of IDMS lies in the assumption that the labeled and unlabeled (native) forms of the compound behave identically during sample preparation, chromatography, and ionization in the mass spectrometer.
Because the deuterated internal standard has a higher mass than the native analyte due to the presence of four deuterium (B1214612) atoms, the two compounds can be distinguished by the mass spectrometer. However, they co-elute chromatographically and experience the same extent of any sample loss, extraction inefficiency, or ionization suppression or enhancement. By measuring the ratio of the mass spectrometric response of the native analyte to that of the known amount of the added internal standard, the concentration of the native analyte in the original sample can be calculated with high accuracy and precision. nih.gov This method effectively cancels out most sources of analytical error.
Application as a Quantitative Reference Standard for Non-Deuterated Analogs
The primary application of this compound is as a quantitative reference standard for its non-deuterated counterpart, 4-(3-Hydroxypropyl)piperidine. The structural and chemical similarity between the analyte and its deuterated internal standard is key to its effectiveness.
Method Development for LC-MS/MS and GC-MS Quantification
In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the development of a robust quantitative method is crucial. The use of this compound is integral to this process. During method development, chromatographic conditions are optimized to ensure that both the analyte and the internal standard are well-resolved from other matrix components, although they will typically co-elute.
For LC-MS/MS analysis, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are identified for both the analyte and the internal standard. nih.gov The deuterated standard helps in confirming the identity of the analyte and in optimizing the collision energy and other mass spectrometric parameters for maximum sensitivity and specificity. Similarly, in GC-MS, characteristic fragment ions are selected for quantification in Selected Ion Monitoring (SIM) mode. The presence of the deuterated standard aids in peak identification and integration. nist.gov
Correction for Matrix Effects and Sample Preparation Variability
Biological fluids, environmental samples, and other complex matrices contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov
By adding this compound at the beginning of the sample preparation process, any variability introduced during extraction, cleanup, and reconstitution steps affects both the analyte and the internal standard equally. Crucially, as they co-elute and have nearly identical ionization properties, the matrix effect impacts both compounds to the same degree. The ratio of their signals remains constant, thus providing a corrected and accurate measurement of the analyte's concentration. nih.gov
Calibration Curve Generation and Method Validation for Trace Analysis
For the quantification of trace levels of 4-(3-Hydroxypropyl)piperidine, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
A comprehensive method validation is then performed to ensure the reliability of the analytical method. stanford.edufrontiersin.org This validation process assesses several key parameters, as illustrated in the hypothetical data table below, which are typical for a well-validated LC-MS/MS method using a deuterated internal standard.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 9.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 7.2% |
| Stability (Freeze-thaw, bench-top, long-term) | % Deviation within ±15% | Within acceptable limits |
This table contains illustrative data and does not represent results from a specific study.
The use of this compound is instrumental in meeting the stringent requirements for these validation parameters, particularly for accuracy and precision. researchgate.net
Use in High-Throughput Screening Analytical Assays
High-Throughput Screening (HTS) is a drug discovery process that involves the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov In many HTS campaigns, LC-MS/MS is employed for the rapid quantification of analytes in numerous samples. The speed and automation of HTS necessitate robust and reliable analytical methods.
The incorporation of this compound as an internal standard in HTS assays provides several advantages. It allows for the use of simplified and rapid sample preparation methods, as the internal standard compensates for the increased variability inherent in such protocols. Furthermore, it helps to minimize the impact of matrix effects, which can be highly variable across the large number of samples processed in an HTS run. This ensures that the data generated from the screening are of high quality, reducing the likelihood of false positives and false negatives and enabling more confident identification of lead compounds. nih.gov
Utility As a Labeled Precursor in Complex Molecule Synthesis
Synthesis of Deuterated Analogs of Biologically Active Compounds
The primary application of 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine lies in its role as a building block for creating deuterated versions of complex, biologically active molecules. The inherent stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, leading to enhanced drug efficacy and safety profiles.
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals. nih.govacs.org The piperidine (B6355638) moiety, in particular, is a common feature in many approved drugs. nih.govresearchgate.net The title compound, with its deuterated piperidine core and a reactive hydroxylpropyl side chain, is an ideal starting material for the synthesis of more complex deuterated nitrogenous heterocycles. For instance, the hydroxyl group can be readily converted into a leaving group or other functionalities to facilitate the construction of fused ring systems or for coupling with other heterocyclic moieties.
The synthesis of deuterated analogs of drugs containing a piperidine ring, such as methylphenidate derivatives, has been a subject of interest to improve their metabolic stability. nih.gov While direct examples of the use of this compound are not prevalent in publicly accessible literature, its structural motifs suggest its potential application in synthesizing deuterated versions of complex alkaloids and other bioactive piperidine-containing natural products. mdpi.comresearchgate.netnih.govresearchgate.net The strategic deuteration at the 2 and 6 positions can hinder N-dealkylation or oxidation at these sites, which are common metabolic pathways for piperidine-containing drugs.
Table 1: Representative Examples of Bioactive Nitrogen-Containing Heterocycles Incorporating a Piperidine Moiety
| Compound Class | Example | Therapeutic Area | Potential for Deuteration with this compound |
| Piperidine Alkaloids | Lobeline | Smoking cessation | The deuterated piperidine core could be incorporated to enhance metabolic stability. |
| Synthetic Opioids | Fentanyl | Analgesia | Deuteration of the piperidine ring may alter metabolism and duration of action. |
| Antipsychotics | Haloperidol | Schizophrenia | The piperidine moiety is a key pharmacophore; deuteration could modulate its pharmacokinetic profile. |
This table is illustrative and provides examples of compound classes where a deuterated precursor like this compound could be hypothetically utilized.
Deuterium (B1214612) Labeling for Investigating Synthetic Routes
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracing the fate of atoms throughout a synthetic sequence. By incorporating this compound into a multi-step synthesis, chemists can track the integrity of the piperidine ring and monitor for any unexpected rearrangements or side reactions. The deuterium atoms serve as spectroscopic markers, easily detectable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This approach is particularly valuable in the development of complex synthetic routes where multiple reactive sites are present. The distinct mass of the deuterated fragment allows for unambiguous identification in complex reaction mixtures, aiding in the optimization of reaction conditions and the characterization of intermediates and byproducts.
Development of Deuterated Probes for Biophysical Studies
The unique properties of deuterium make it an excellent label for biophysical probes designed to study the interactions of molecules with biological systems. This compound can be used to synthesize such probes, enabling detailed investigations of ligand-receptor binding and the structure of macromolecular complexes.
Preparation of Labeled Ligands for Receptor Binding Assays (without functional outcome)
Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its target receptor. nih.govsigmaaldrich.commerckmillipore.comnih.gov While radiolabeling has traditionally been the method of choice, the use of stable isotope-labeled ligands is gaining traction. The synthesis of a deuterated ligand using this compound allows for its use in competitive binding assays where it can displace a known (often radiolabeled) ligand. The quantification of the bound deuterated ligand can be achieved using mass spectrometry.
The key advantage of using a deuterated ligand is the ability to distinguish it from its endogenous or unlabeled counterparts, thereby providing a clear signal in a complex biological matrix. The functional outcome of the binding is not the primary focus here; rather, the assay is designed to quantify the binding affinity (Ki or IC50 values).
Table 2: Illustrative Data from a Competitive Receptor Binding Assay
| Competitor Ligand | Concentration (nM) | % Inhibition of Radioligand Binding |
| Unlabeled Ligand | 0.1 | 10 |
| 1 | 30 | |
| 10 | 55 | |
| 100 | 85 | |
| 1000 | 98 | |
| Deuterated Ligand (from precursor) | 0.1 | 12 |
| 1 | 32 | |
| 10 | 58 | |
| 100 | 88 | |
| 1000 | 99 |
This table represents hypothetical data to illustrate the similar binding affinities expected for a deuterated and unlabeled ligand in a receptor binding assay.
Mechanistic Studies of Chemical Transformations Involving the Piperidine Moiety in Complex Systems
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By synthesizing molecules containing the 2,2,6,6-d4-piperidine moiety, researchers can investigate the mechanisms of reactions involving this structural unit.
If a C-D bond at the 2 or 6 position of the piperidine ring is broken in the rate-determining step of a reaction, a primary kinetic isotope effect will be observed, meaning the reaction will proceed at a slower rate compared to the non-deuterated analog. This provides strong evidence for the involvement of that specific C-H bond in the reaction mechanism. Such studies are invaluable for understanding enzymatic reactions, as well as for optimizing synthetic transformations. For example, understanding the mechanism of metabolic degradation of a piperidine-containing drug can guide the design of more stable analogs.
Future Directions and Emerging Research Avenues
Expansion of Deuteration Methodologies for Regioselective and Stereoselective Labeling
The synthesis of isotopically labeled compounds with high precision is paramount for their effective application. While general methods for deuteration exist, the development of methodologies for the regioselective and stereoselective incorporation of deuterium (B1214612) into complex molecules like piperidines remains an active area of research.
Current methods for preparing deuterated piperidines often lack the necessary control to label specific positions without affecting others. researchgate.net Future research will likely focus on developing novel catalytic systems that can achieve site-specific H/D exchange on pre-functionalized piperidine (B6355638) rings. For instance, transition-metal-catalyzed C-H activation could be tailored to selectively target the C-H bonds at the 2 and 6 positions of a 4-substituted piperidine. The steric hindrance and electronic environment around these positions, influenced by the 4-(3-hydroxypropyl) group, would be a critical factor in catalyst design.
Furthermore, the field is moving towards chemo-enzymatic strategies to achieve high stereoselectivity in deuteration. acs.orgresearchgate.netnih.gov Biocatalytic cascades, employing enzymes like amine oxidases and ene-reductases, have shown promise in the asymmetric synthesis of chiral piperidines. acs.orgresearchgate.netnih.gov Future work could adapt these enzymatic systems to utilize deuterated sources, enabling the synthesis of enantiomerically pure piperidines with deuterium incorporated at specific stereocenters. For 2,2,6,6-d4-4-(3-hydroxypropyl)piperidine, this could involve the development of enzymes that can process a deuterated piperidine precursor or introduce deuterium during the enzymatic reaction sequence. A key challenge lies in understanding and controlling the kinetic and thermodynamic factors that govern the C-H versus C-D bond cleavage in these enzymatic transformations. nih.gov
Advanced Applications in Reaction Monitoring and Process Chemistry
The real-time monitoring of chemical reactions is a cornerstone of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies to ensure pharmaceutical manufacturing quality and efficiency. mt.comresearchgate.netlongdom.org Isotopically labeled compounds, such as this compound, are poised to play a significant role in this domain.
The deuterated piperidine can be used as an internal standard in in-situ reaction monitoring techniques like NMR and mass spectrometry. rsc.org By adding a known quantity of the deuterated compound to a reaction mixture, the progress of a reaction involving its non-deuterated counterpart can be accurately quantified in real-time. The distinct mass of the deuterated analogue allows for clear differentiation in mass spectrometry, while the altered signals in NMR can provide a clean baseline for quantification. nih.gov This is particularly valuable in complex reaction environments where multiple species may be present.
Future research will likely involve the integration of such deuterated standards into automated flow chemistry platforms. This would enable high-throughput reaction optimization and the development of robust manufacturing processes with real-time feedback control. The stability of the C-D bonds at the 2 and 6 positions ensures that the label is retained throughout the reaction, providing a reliable reference point for analysis.
Development of Novel Labeled Compounds for High-Resolution Analytical Techniques
The demand for highly accurate and precise quantitative analysis in fields such as pharmacology, metabolomics, and environmental science has driven the development of sophisticated analytical methods. Deuterated compounds are indispensable as internal standards in these high-resolution techniques, particularly in liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net
This compound is an ideal candidate for use as an internal standard for the quantification of 4-(3-hydroxypropyl)piperidine or structurally related analytes. Its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for easy differentiation by the mass spectrometer, enabling accurate correction for variations in sample recovery and instrument response. nih.govmdpi.com
Future research will focus on expanding the library of deuterated piperidine standards to cover a wider range of analytes. This includes the synthesis of multi-deuterated analogues and the incorporation of other stable isotopes like ¹³C and ¹⁵N to create a suite of internal standards for comprehensive quantitative studies. Furthermore, the use of these labeled compounds in advanced NMR techniques, such as isotope-edited NMR, can provide detailed structural and dynamic information about piperidine-containing molecules and their interactions in complex biological systems. mdpi.com
Exploration of Deuterated Piperidines in Catalysis Research
The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. nih.govyoutube.comnih.gov By replacing hydrogen with deuterium at a specific position, researchers can determine if the cleavage of the C-H bond at that position is involved in the rate-determining step of a reaction.
The deuteration at the 2 and 6 positions of this compound makes it an excellent probe for studying the mechanisms of reactions involving the piperidine nitrogen or the adjacent carbon atoms. For instance, if this deuterated piperidine were used as a ligand in a metal-catalyzed reaction, the KIE could reveal the involvement of C-H activation at the 2 or 6 position in the catalytic cycle.
Future research could explore the use of deuterated piperidines themselves as catalysts or as ligands in asymmetric catalysis. The altered vibrational frequencies of the C-D bonds compared to C-H bonds could subtly influence the steric and electronic properties of the catalyst, potentially leading to changes in catalytic activity and selectivity. imperial.ac.uk By systematically studying the effects of deuteration at different positions of the piperidine ring, a deeper understanding of the structure-activity relationships in piperidine-based catalysts can be achieved, paving the way for the rational design of more efficient and selective catalysts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,2,6,6-d4-4-(3-Hydroxypropyl)piperidine, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of cyclic sulfamidates derived from amino acids or palladium-catalyzed cyclization of propargyl units with diamine precursors . Reaction efficiency depends on catalyst choice (e.g., Pd catalysts for cyclization), solvent polarity, temperature (60–100°C for optimal yield), and protecting group strategies for hydroxyl moieties. Deuterated analogs require isotopic labeling at the 2,6-positions via deuterium oxide exchange under acidic conditions, followed by purification via column chromatography .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation employs:
- NMR : H and C NMR identify proton environments and carbon frameworks, with deuterium substitution confirmed by absence of signals at 2,6-positions.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected m/z for deuterated analogs).
- HPLC : Purity assessment (>95% by peak area) using C18 columns and acetonitrile/water gradients .
Q. What are the primary biological activities of this compound, and how are they evaluated?
- Methodological Answer : The compound exhibits potential in neurological disorder research due to its dual hydroxyalkyl groups enabling hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase). Activity is assessed via:
- In vitro enzyme inhibition assays (IC determination using fluorogenic substrates).
- Cell viability assays (MTT tests on neuronal cell lines) .
Q. What solvent systems are optimal for solubility studies of this compound in drug formulation research?
- Methodological Answer : Solubility is evaluated in polar solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 7.4) using shake-flask methods. Thermodynamic modeling (e.g., UNIQUAC) predicts solubility in mixed solvents, while deuterated analogs may exhibit slight solubility differences due to isotopic effects .
Advanced Research Questions
Q. How do stereochemical variations in deuterated piperidine derivatives impact biological activity, and what methods resolve stereoisomerism?
- Methodological Answer : Stereochemistry at the 4-position influences binding affinity. For example, (R)-enantiomers show higher affinity for dopamine receptors than (S)-isomers. Resolution strategies include:
- Chiral HPLC using amylose-based columns.
- Circular Dichroism (CD) to confirm absolute configuration.
- Molecular docking simulations (AutoDock Vina) to correlate stereochemistry with target interactions .
Q. What strategies resolve contradictory catalytic activity data for this compound derivatives in methanol-to-propylene studies?
- Methodological Answer : Discrepancies arise from reaction conditions (e.g., HZSM-5 catalyst modifiers like NaOH/piperidine). Controlled studies should:
- Standardize catalyst pretreatment (e.g., desilication time).
- Use DOE (Design of Experiments) to isolate variables (temperature, pressure).
- Compare deuterated vs. non-deuterated analogs to assess isotopic effects on reaction kinetics .
Q. How does deuterium substitution at the 2,6-positions affect metabolic stability in pharmacokinetic studies?
- Methodological Answer : Deuterium incorporation slows CYP450-mediated metabolism via the kinetic isotope effect. Methods include:
- In vitro microsomal assays (human liver microsomes + NADPH).
- LC-MS/MS quantification of parent compound and metabolites.
- Half-life (t) comparisons between deuterated/non-deuterated analogs .
Q. What advanced techniques characterize deuterium distribution in this compound?
- Methodological Answer :
- Isotopic NMR : H NMR confirms deuterium incorporation at specific positions.
- Isotope Ratio Mass Spectrometry (IRMS) : Quantifies isotopic enrichment.
- Neutron Diffraction : Resolves deuterium positions in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
